
Ácido Quinurénico-d5
Descripción general
Descripción
Kynurenic Acid-d5 is a deuterated form of kynurenic acid, an endogenous metabolite of the amino acid tryptophan. It is primarily used as an internal standard in mass spectrometry for the quantification of kynurenic acid. Kynurenic acid itself is known for its neuroprotective and anticonvulsant properties, and it plays a significant role in the kynurenine pathway of tryptophan metabolism .
Aplicaciones Científicas De Investigación
Kynurenic Acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of kynurenic acid.
Biology: Studied for its role in the kynurenine pathway and its effects on neurotransmission and neuroprotection.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, schizophrenia, and other psychiatric disorders.
Industry: Utilized in the development of analytical methods for the detection and quantification of kynurenic acid in biological samples .
Mecanismo De Acción
Kynurenic Acid-d5 exerts its effects by acting on several molecular targets and pathways:
NMDA Receptors: Acts as an antagonist at NMDA receptors, inhibiting excitatory neurotransmission.
AMPA Receptors: Functions as an antagonist at AMPA receptors, reducing excitatory signaling.
α7 Nicotinic Acetylcholine Receptors: Inhibits these receptors, modulating cholinergic signaling.
G Protein-Coupled Receptors: Acts as an agonist at G protein-coupled receptor 35 (GPR35) and aryl hydrocarbon receptor (AhR), influencing various cellular processes .
Direcciones Futuras
Emerging clinical and pre-clinical evidence indicates that increased Kynurenic Acid formation, through the kynurenine pathway of tryptophan degradation, during critical life stages may contribute to neuropathological adversity and increased risk of neuropsychiatric illness . Therefore, there is a compelling need to develop novel therapeutic means to reduce brain Kynurenic Acid .
Análisis Bioquímico
Biochemical Properties
Kynurenic Acid-d5 plays a significant role in biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. It interacts with several enzymes and proteins, including kynurenine aminotransferases, which convert kynurenine to kynurenic acid. Kynurenic Acid-d5 acts as an antagonist to ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors, as well as the α7 nicotinic acetylcholine receptor. Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor .
Cellular Effects
Kynurenic Acid-d5 influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, particularly those involving glutamate receptors and nicotinic acetylcholine receptors. By antagonizing these receptors, Kynurenic Acid-d5 can inhibit excitotoxicity and neuroinflammation, thereby exerting neuroprotective effects. It also impacts gene expression and cellular metabolism, contributing to its role in neuroprotection and immunomodulation .
Molecular Mechanism
At the molecular level, Kynurenic Acid-d5 exerts its effects through several mechanisms. It binds to and inhibits ionotropic glutamate receptors, reducing excitatory neurotransmission. This inhibition helps protect neurons from excitotoxic damage. Additionally, Kynurenic Acid-d5 activates GPR35 and the aryl hydrocarbon receptor, which are involved in various signaling pathways that regulate immune responses and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kynurenic Acid-d5 can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function depend on the experimental conditions. Studies have shown that prolonged exposure to Kynurenic Acid-d5 can lead to sustained neuroprotective and anti-inflammatory effects, although the exact duration and stability may vary .
Dosage Effects in Animal Models
The effects of Kynurenic Acid-d5 in animal models are dose-dependent. At lower doses, it can exert neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, Kynurenic Acid-d5 may cause adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
Kynurenic Acid-d5 is involved in the kynurenine pathway of tryptophan metabolism. It is synthesized from kynurenine by the action of kynurenine aminotransferases. This pathway also involves other metabolites such as quinolinic acid and anthranilic acid, which have distinct biological functions. Kynurenic Acid-d5 can influence metabolic flux and metabolite levels within this pathway, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Kynurenic Acid-d5 is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroprotective effects. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its proper localization and function .
Subcellular Localization
Kynurenic Acid-d5 is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to these compartments. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kynurenic Acid-d5 is synthesized by introducing deuterium atoms into the kynurenic acid molecule. The synthesis typically involves the deuteration of kynurenine, an intermediate in the kynurenine pathway. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated solvents .
Industrial Production Methods
Industrial production of Kynurenic Acid-d5 involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as an internal standard in analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
Kynurenic Acid-d5 undergoes several types of chemical reactions, including:
Oxidation: Kynurenic acid can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert kynurenic acid to its corresponding hydroxy derivatives.
Substitution: Substitution reactions can introduce different functional groups into the kynurenic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxy derivatives, and substituted kynurenic acid compounds .
Comparación Con Compuestos Similares
Similar Compounds
Quinolinic Acid: Another metabolite in the kynurenine pathway, known for its neurotoxic properties.
3-Hydroxykynurenine: An intermediate in the kynurenine pathway with neuroactive properties.
Xanthurenic Acid: A metabolite of kynurenine with potential neuroprotective effects
Uniqueness
Kynurenic Acid-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Its stability and isotopic labeling allow for precise quantification of kynurenic acid in various biological samples, enhancing the accuracy and reliability of analytical methods .
Propiedades
IUPAC Name |
3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350820-13-2 | |
| Record name | 350820-13-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



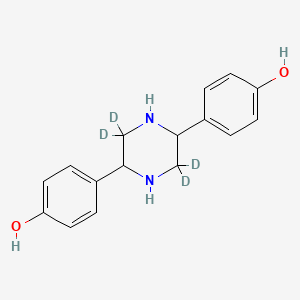
![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)
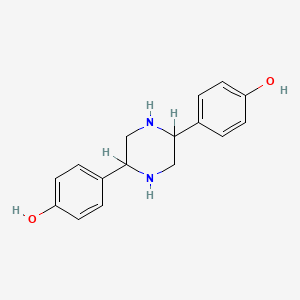

![1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B588547.png)
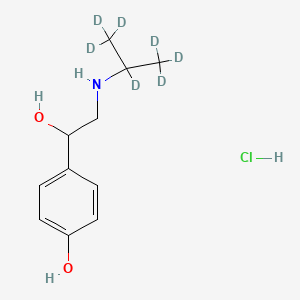
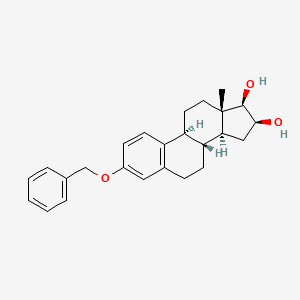
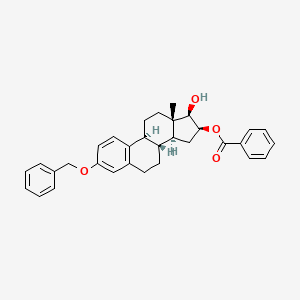


![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)